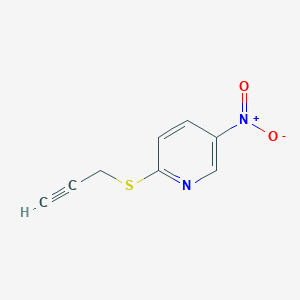

5-Nitro-2-(2-propynylsulfanyl)pyridine

Description

The Pyridine (B92270) Scaffold in Contemporary Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. researchgate.netijnrd.org Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a versatile building block in the synthesis of complex organic molecules. nbinno.com The pyridine scaffold is prevalent in numerous natural products, including alkaloids, and is a key component in many commercially available drugs, agrochemicals, and materials. researchgate.netnih.gov In medicinal chemistry, the pyridine nucleus is often considered a "privileged scaffold" due to its ability to interact with various biological targets. rsc.org Its presence in a molecule can enhance solubility, bioavailability, and metabolic stability. researchgate.netnih.gov

Research Landscape of Nitro-Substituted Pyridines

Nitro-substituted pyridines are a significant class of compounds within the broader family of pyridine derivatives. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This property is extensively utilized in synthetic organic chemistry to introduce a variety of functional groups onto the pyridine core. researchgate.net Nitropyridines serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govmdpi.com For instance, they are precursors to aminopyridines, which are themselves important building blocks in drug discovery. nih.gov The synthesis of nitro-substituted pyridines, such as 5-nitro-2-aminopyridine, has been optimized through various methods to ensure high yields and purity. google.comresearchgate.net

Chemical Relevance of Thioether and Alkyne Functionalities

Thioether (Sulfide) Functionality: A thioether, or sulfide (B99878), is a functional group containing a sulfur atom connected to two organic substituents (R-S-R'). libretexts.orgwikipedia.org The sulfur atom in a thioether imparts distinct chemical properties compared to its oxygen analog, the ether. Thioethers are known for their ability to undergo oxidation to form sulfoxides and sulfones, which have different chemical and biological activities. fiveable.me They are also utilized as protecting groups in organic synthesis due to their stability under various reaction conditions. fiveable.me In biological systems, the thioether linkage is found in the amino acid methionine and is crucial for the structure and function of many proteins. teachy.app

Alkyne Functionality: Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. byjus.comwikipedia.org This triple bond consists of one strong sigma bond and two weaker, more reactive pi bonds, making alkynes a versatile functional group in organic synthesis. chemistrytalk.orgquora.com Alkynes are classified as either terminal or internal, depending on the position of the triple bond. solubilityofthings.com Terminal alkynes, where the triple bond is at the end of a carbon chain, exhibit notable acidity of the terminal hydrogen, allowing for the formation of acetylide anions which are potent nucleophiles. chemistrytalk.org Alkynes participate in a variety of reactions, including additions, cycloadditions, and coupling reactions, making them valuable precursors for the synthesis of more complex molecules. byjus.com

Positional and Structural Isomerism in Substituted Pyridines

Isomerism plays a critical role in determining the physical, chemical, and biological properties of substituted pyridines. Structural isomers have the same molecular formula but different connectivity of atoms. alevelh2chemistry.comwikipedia.org For a disubstituted pyridine, such as the title compound, several positional isomers are possible, depending on the relative positions of the substituents on the pyridine ring. The substitution pattern significantly affects the molecule's electronic properties, dipole moment, and steric environment. nih.gov For example, the electronic properties of a pyridine ring can be tuned by altering the position of the nitrogen atom within a larger molecular framework, which in turn influences the properties of the resulting material. mdpi.com The specific arrangement of substituents in 2,6-disubstituted pyridines has been shown to be a key factor in their ability to inhibit protein aggregation. nih.gov Therefore, the precise placement of the nitro and 2-propynylsulfanyl groups at the 5- and 2-positions of the pyridine ring in 5-Nitro-2-(2-propynylsulfanyl)pyridine is expected to confer a unique set of properties and reactivity.

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is warranted by the unique combination of three synthetically valuable functional groups within a single molecule. The pyridine core provides a foundational scaffold with inherent biological relevance. The nitro group at the 5-position acts as a strong electron-withdrawing group, activating the pyridine ring for further functionalization and serving as a precursor for other important functionalities like an amino group. The thioether linkage at the 2-position introduces a sulfur atom, which can be a site for further chemical modification, such as oxidation, and can influence the molecule's binding affinity to biological targets. Finally, the terminal alkyne group (2-propynyl) is a highly versatile handle for a variety of chemical transformations, including "click" chemistry reactions, which are widely used in drug discovery and materials science. The strategic placement of these functionalities suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents, functional materials, and chemical probes. The interplay between these three functional groups could lead to novel reactivity and biological activity that is not present in simpler pyridine derivatives.

Compound Data

| Compound Name | Molecular Formula |

| This compound | C₈H₆N₂O₂S |

| 5-nitro-2-aminopyridine | C₅H₅N₃O₂ |

| Methionine | C₅H₁₁NO₂S |

| Sulfoxides | R₂SO |

| Sulfones | R₂SO₂ |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-prop-2-ynylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUQQMUNDFNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 2 2 Propynylsulfanyl Pyridine and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is critically dependent on the efficient preparation of appropriately substituted pyridine (B92270) intermediates. These precursors must possess the necessary functional groups to facilitate the introduction of both the nitro group and the 2-propynylsulfanyl moiety in a regioselective manner.

Synthesis of Key 5-Nitropyridine Intermediates

The construction of the 5-nitropyridine scaffold is a crucial first phase in the synthesis of 5-Nitro-2-(2-propynylsulfanyl)pyridine. Various synthetic routes have been developed to introduce a nitro group at the C5 position of the pyridine ring, a process that is often challenging due to the electron-deficient nature of the pyridine nucleus.

Direct nitration of the pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen atom, which is often protonated under the acidic conditions of electrophilic nitration. researchgate.net However, specific methods have been developed to achieve this transformation. One notable method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate. Subsequent treatment with sulfur dioxide and water facilitates a rsc.orggoogle.com sigmatropic shift of the nitro group to the 3-position (which corresponds to the 5-position in a 2-substituted pyridine). researchgate.net This approach provides a route to 3-nitropyridine, a precursor that can be further functionalized. researchgate.net

Another strategy involves the nitration of pyridine-N-oxides, which activates the pyridine ring towards electrophilic attack, primarily at the 4-position. Subsequent deoxygenation of the N-oxide yields the corresponding nitropyridine. For the synthesis of 5-nitropyridine derivatives, starting with an appropriately substituted pyridine is often necessary to direct the nitration to the desired position.

For instance, the nitration of 2-aminopyridine (B139424) can be achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction typically yields a mixture of isomers, including 2-amino-5-nitropyridine (B18323). google.comguidechem.com The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield of the desired 5-nitro isomer. guidechem.com

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Pyridine | 1. N₂O₅ 2. SO₂/H₂O | 3-Nitropyridine | Proceeds via an N-nitropyridinium intermediate and a rsc.orggoogle.com sigmatropic shift. researchgate.net |

| 2-Aminopyridine | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine | Yields a mixture of isomers; reaction conditions are critical for selectivity. google.comguidechem.com |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pyridine rings, particularly when they are activated by electron-withdrawing groups such as a nitro group. The nitro group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles at the positions ortho and para to the nitro group.

In the context of synthesizing precursors for this compound, a common strategy involves the use of a 2-halo-5-nitropyridine intermediate. The halogen at the 2-position serves as a good leaving group, which can be readily displaced by a sulfur nucleophile. 2-Chloro-5-nitropyridine (B43025) is a frequently used intermediate for this purpose. abertay.ac.uk The reaction of 2-chloro-5-nitropyridine with various nucleophiles, including thiolates, proceeds efficiently to yield the corresponding 2-substituted-5-nitropyridines. abertay.ac.uk

The synthesis of 2-chloro-5-nitropyridine itself can be accomplished through several routes. One common method involves the diazotization of 2-amino-5-nitropyridine followed by a Sandmeyer-type reaction. guidechem.com Another approach is the chlorination of 2-hydroxy-5-nitropyridine (B147068) using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com The 2-hydroxy-5-nitropyridine precursor can be obtained from the diazotization and subsequent hydrolysis of 2-amino-5-nitropyridine. guidechem.com

| Precursor | Reagents | Intermediate | Key Features |

|---|---|---|---|

| 2-Amino-5-nitropyridine | 1. NaNO₂, HCl 2. H₂O | 2-Hydroxy-5-nitropyridine | Involves diazotization followed by hydrolysis. guidechem.com |

| 2-Hydroxy-5-nitropyridine | POCl₃ or PCl₅ | 2-Chloro-5-nitropyridine | Chlorination of the hydroxyl group. chemicalbook.comgoogle.com |

Ring transformation reactions offer an alternative and sometimes more efficient route to highly substituted nitropyridines that may be difficult to access through direct functionalization. These methods often involve the reaction of an existing heterocyclic ring system with appropriate reagents to construct the desired pyridine ring with the nitro group already in place. While not a primary route for simple 5-nitropyridine intermediates, these approaches are valuable for creating more complex, substituted analogs.

An alternative strategy for introducing the sulfur linkage at the 2-position of the pyridine ring involves the synthesis of a 5-nitropyridine-2-thiol intermediate. This thiol can then be alkylated in a subsequent step to introduce the propargyl group.

5-Nitropyridine-2-thiol can exist in tautomeric equilibrium with its corresponding thione form, 5-nitro-1,2-dihydropyridine-2-thione. The synthesis of this intermediate can be achieved through various methods. One approach involves the reaction of 2-chloro-5-nitropyridine with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Another method for generating a 5-nitropyridine-2-thiolate anion in situ involves the reductive cleavage of a disulfide, such as 2,2'-dithiobis(5-nitropyridine). This disulfide can be prepared and then cleaved under appropriate conditions to yield the reactive thiolate, which can then be used in subsequent reactions.

Introduction of the Propynyl (B12738560) Sulfide (B99878) Moiety

The final key step in the synthesis of this compound is the introduction of the propargyl sulfide side chain. This is typically achieved through a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces a leaving group on either the pyridine ring or the propargyl moiety.

The most common approach involves the reaction of a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine, with propargyl mercaptan (prop-2-yne-1-thiol) in the presence of a base. The base, such as sodium hydroxide (B78521) or a tertiary amine, deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic C2 position of the pyridine ring, displacing the chloride ion.

Alternatively, if 5-nitropyridine-2-thiol is used as the precursor, it can be S-alkylated with a propargyl halide, such as propargyl bromide or propargyl chloride. In this case, a base is also required to deprotonate the thiol and generate the thiolate anion for the nucleophilic attack on the propargyl halide.

The choice of solvent and reaction temperature is important for optimizing the yield and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed for such nucleophilic substitution reactions.

| Pyridine Precursor | Propargyl Reagent | Base | Reaction Type |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Propargyl mercaptan | e.g., NaOH, Et₃N | Nucleophilic Aromatic Substitution (SNAr) |

| 5-Nitropyridine-2-thiol | Propargyl bromide/chloride | e.g., K₂CO₃, NaH | S-Alkylation |

Alkylation Reactions of Pyridine-2-thiol (B7724439) with Propargyl Halides

A primary and straightforward method for the synthesis of 2-(alkylsulfanyl)pyridines involves the S-alkylation of the corresponding pyridine-2-thiol precursor. In the specific case of this compound, this would involve the reaction of 5-nitro-pyridine-2-thiol with a propargyl halide, such as propargyl bromide or chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of solvent and base can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 5-Nitro-pyridine-2-thiol | Propargyl bromide | K₂CO₃ | Acetone | This compound |

| Pyridine-2-thiol | Propargyl chloride | NaH | THF | 2-(2-propynylsulfanyl)pyridine |

This method is widely applicable for the synthesis of various 2-thio-substituted pyridines due to the ready availability of diverse alkyl halides.

Functional Group Interconversions for Propynyl Incorporation

The conversion of alcohols to alkyl halides is a common functional group interconversion. ub.edu For example, an alcohol can be converted to a chloride using thionyl chloride (SOCl₂) or to a bromide using phosphorus tribromide (PBr₃). vanderbilt.edu These resulting halides can then participate in substitution reactions to introduce the propynyl group.

Advanced Synthetic Approaches to Substituted Pyridines

The construction of the pyridine ring itself provides a powerful avenue for introducing desired substituents. Modern organic synthesis has seen the development of numerous advanced methods for assembling the pyridine core.

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and simplifying purification. bohrium.com The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Variations of this reaction allow for the synthesis of a wide range of substituted pyridines. taylorfrancis.com Green chemistry approaches to the Hantzsch synthesis have been explored, utilizing alternative solvents and catalysts to improve environmental friendliness. wikipedia.org

Another notable MCR is the Guareschi-Thorpe reaction, which provides access to 2-pyridone derivatives. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. acsgcipr.org

| Reaction Name | Components | Product Type |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Dihydropyridine -> Pyridine |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone |

| Bohlmann-Rahtz | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine |

Cycloaddition and Heteroannulation Strategies

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for constructing six-membered rings, including the pyridine nucleus. rsc.orgsemanticscholar.org In a hetero-Diels-Alder reaction, a 1-azadiene (a diene containing a nitrogen atom) reacts with a dienophile (an alkene or alkyne) to form a dihydropyridine, which can then be aromatized. rsc.orgsemanticscholar.org These reactions offer a high degree of control over the regiochemistry and stereochemistry of the resulting pyridine.

Heteroannulation strategies involve the formation of the pyridine ring by cyclizing a precursor that already contains some of the required atoms. For example, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including aza-Wittig and electrocyclization steps.

Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including pyridines. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate, catalyzed by a palladium complex. It is widely used for the arylation of pyridines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, enabling the synthesis of aminopyridines. researchgate.net

Nickel-Catalyzed Couplings: Nickel catalysts are also effective for various cross-coupling reactions, including the coupling of bromopyridines with alkyl bromides. organic-chemistry.org

These methods are particularly valuable for the late-stage functionalization of complex molecules containing a pyridine ring. dntb.gov.ua

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Aryl/Vinyl Halide/Triflate | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper | C-C (sp²-sp) |

| Buchwald-Hartwig | Amine | Aryl Halide/Triflate | Palladium | C-N |

| Negishi | Organozinc Compound | Aryl/Vinyl Halide/Triflate | Palladium/Nickel | C-C |

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. beilstein-journals.org Organocatalysis and metal-free reactions offer sustainable alternatives for pyridine synthesis. acs.org

A Brønsted acid-mediated formal [2+2+2] cycloaddition of heteroalkynes and nitriles has been developed for the synthesis of highly substituted pyridines under mild, metal-free conditions. nih.gov Additionally, base-promoted reactions of 1-arylethylamines with ynones can provide polysubstituted pyridines through a direct C(sp³)-H functionalization, highlighting a metal-free approach. Radical reactions also provide a pathway for the functionalization of pyridines without the need for metal catalysts. researchgate.net These methods are part of a broader trend towards more environmentally benign chemical synthesis. acs.org

Optimization of Reaction Conditions and Yields

The efficient synthesis of This compound and its analogs is highly dependent on the meticulous optimization of several key reaction conditions. These include the choice of base, the solvent system, the reaction temperature, and the duration of the reaction. A systematic approach to refining these parameters is essential to maximize product yield while minimizing the formation of unwanted byproducts.

A common route to this class of compounds is the S-alkylation of 5-nitro-pyridine-2-thione with an appropriate propargyl halide, such as propargyl bromide . In this reaction, the selection of a suitable base is crucial for the deprotonation of the thione to form a highly nucleophilic thiolate anion. The strength and steric properties of the base can significantly influence the reaction's efficiency. While strong bases like sodium hydride (NaH) can lead to rapid reactions, they may also induce side reactions. Milder inorganic bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often provide a better balance of reactivity and selectivity, leading to cleaner reaction profiles and higher isolated yields.

The choice of solvent is another critical parameter. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are generally favored as they effectively dissolve the reactants and facilitate the nucleophilic attack by solvating the cation of the base, thereby leaving the thiolate anion more reactive. The impact of different bases on the reaction yield is illustrated in the hypothetical data presented in Table 1, which is based on trends observed in analogous chemical transformations.

Table 1: Illustrative Effect of Different Bases on the Yield of this compound This data is representative of typical outcomes for analogous S-alkylation reactions.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60 | 8 | 82 |

| Cs₂CO₃ | Acetonitrile | 60 | 5 | 91 |

| NaOH | Ethanol | 50 | 12 | 75 |

| NaH | Tetrahydrofuran | 25 | 3 | 95 |

Alternatively, the synthesis can be achieved through the nucleophilic substitution of a leaving group, such as a halogen, from the 2-position of the pyridine ring. For instance, the reaction of 2-chloro-5-nitropyridine with a source of propargylthiolate would be a viable synthetic route. In such cases, the optimization of temperature and reaction time is crucial.

Table 2: Illustrative Optimization of Temperature and Time for the Synthesis of this compound This data is representative of typical outcomes for analogous nucleophilic aromatic substitution reactions.

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 (Room Temperature) | 24 | 60 |

| 50 | 10 | 85 |

| 80 | 4 | 92 |

| 100 | 2 | 87 (with evidence of some product degradation) |

Chemical Reactivity and Transformation Studies of 5 Nitro 2 2 Propynylsulfanyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 5-Nitro-2-(2-propynylsulfanyl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group at the 5-position. This electronic nature profoundly influences its reactivity towards different classes of reagents.

The pyridine ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the positions ortho and para to the nitro group (C2, C4, and C6) are activated for nucleophilic attack. stackexchange.comlibretexts.org The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is a key factor for the reaction to proceed. stackexchange.comlibretexts.org

Nucleophilic substitution on pyridines generally occurs preferentially at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.com This is because the attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com For 2,5-disubstituted pyridines, if a good leaving group is present at the C2 position, it can be displaced by a variety of nucleophiles. Studies on analogous compounds, such as 5-nitropyridine-2-sulfonic acid, demonstrate that the sulfonate group at the C2 position can be readily substituted by alkoxides, amines, and halides in high yields. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on a 2-Substituted-5-nitropyridine Analog researchgate.net

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Methoxide | 2-Methoxy-5-nitropyridine | 95 |

| Ethoxide | 2-Ethoxy-5-nitropyridine | 97 |

| Ammonia (B1221849) | 2-Amino-5-nitropyridine (B18323) | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

While direct studies on the displacement of the 2-(2-propynylsulfanyl) group were not found, this moiety could potentially act as a leaving group under specific conditions, or the primary reactivity would be focused on displacing other potential leaving groups on the ring.

Another important reaction is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position on the electron-deficient ring. acs.org For 3-nitropyridines, VNS reactions with ammonia and amines occur at the position para to the nitro group (C2), affording 2-amino-5-nitropyridines in high yields. researchgate.netresearchgate.net

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen is basic and tends to coordinate with electrophiles or the Lewis acids often used in these reactions. nih.gov This coordination, along with the inherent electron-deficient nature of the ring, deactivates it towards electrophilic attack. The presence of a strong deactivating group like the nitro group further diminishes the ring's reactivity. researchgate.net

Computational studies on the nitration of pyridine derivatives indicate that the reaction with the nitronium ion (NO₂⁺) has a low activation energy. However, in the strongly acidic media required for nitration, the pyridine nitrogen is protonated, which strongly deactivates the ring and prevents the reaction from occurring. rsc.org For pyridine-N-oxide, electrophilic substitution is more feasible and typically directs incoming electrophiles to the para position. rsc.orgoc-praktikum.de In the context of this compound, any potential electrophilic substitution would be highly disfavored due to the two deactivating influences.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. researchgate.net This transformation is typically achieved using oxidizing agents such as peracids (like m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, or Caro's acid. researchgate.netarkat-usa.org The resulting N-oxide group alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution. scripps.edu

The N-O moiety can act as both an electron-donating and electron-withdrawing group, influencing the reactivity at different positions. researchgate.net For instance, the N-oxidation of 3-substituted pyridines has been shown to proceed in excellent yields with m-CPBA. arkat-usa.org The formation of this compound-N-oxide would introduce a new functional handle for further chemical modifications.

Radical reactions offer an alternative pathway for the functionalization of pyridine rings, often complementing traditional ionic reactions. acs.org Radical-mediated processes can introduce a variety of functional groups onto the heterocyclic core. mdpi.comrsc.org While specific studies on the radical functionalization of this compound are not prevalent, general principles can be applied. For instance, radical alkylation of nitropyridines has been demonstrated, although these reactions can sometimes be complicated by side reactions of the product anions. acs.orgacs.org The presence of the nitro group can influence the regioselectivity of radical attack.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functionalities, primarily amines. wikipedia.org The reduction of aromatic nitro compounds to anilines is a widely used reaction on an industrial scale. wikipedia.orgresearchgate.net

A variety of reagents and conditions can be employed to achieve this transformation, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule. commonorganicchemistry.com The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.netnih.gov

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This is a very common and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Metals such as iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic and effective reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can serve as the hydrogen source.

Other Reagents: Chemical reductants like sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or tin(II) chloride (SnCl₂) are also used, sometimes offering better chemoselectivity. wikipedia.orgcommonorganicchemistry.comasianpubs.org The combination of sodium borohydride (B1222165) (NaBH₄) with transition metal salts like nickel(II) chloride has also been shown to be effective for the rapid reduction of nitroarenes. asianpubs.org

The reduction of this compound to 5-Amino-2-(2-propynylsulfanyl)pyridine would yield a valuable synthetic intermediate, a substituted aminopyridine, which could be used for further derivatization.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds wikipedia.orgcommonorganicchemistry.comasianpubs.org

| Reagent/System | Conditions | Comments |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may reduce other functional groups (e.g., alkynes). |

| Fe / HCl or Acetic Acid | Reflux | Classic, inexpensive, and widely used method. |

| SnCl₂ / HCl | Concentrated HCl, often at room temperature | Mild conditions, often used for selective reductions. |

| NaBH₄ / NiCl₂·6H₂O | Aqueous CH₃CN, room temperature | Rapid and efficient reduction. asianpubs.org |

Role of the Nitro Group in Electron Density Modulation

The nitro group (NO₂) at the 5-position of the pyridine ring exerts a profound influence on the molecule's electronic properties and reactivity. As a powerful electron-withdrawing group, it decreases the electron density of the aromatic system through both inductive and resonance effects. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution.

Conversely, this reduction in electron density significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The positions ortho (C4, C6) and para (C2) to the nitro group become highly electrophilic and thus susceptible to attack by nucleophiles. In the case of this compound, the C2 position is already substituted, but the C4 and C6 positions are activated. The stability of the anionic Meisenheimer complex, an intermediate in SNAr reactions, is enhanced by the presence of the nitro group, which can delocalize the negative charge. nih.govnih.gov Nucleophilic substitution on pyridines is generally favored at the 2- and 4-positions due to the ability of the electronegative ring nitrogen to stabilize the anionic intermediate through resonance. stackexchange.com The combined influence of the ring nitrogen and the C5-nitro group makes the C2, C4, and C6 positions the most electrophilic centers on the heterocyclic core.

Transformations of the Propynylsulfanyl Moiety

The 2-(2-propynylsulfanyl) group is the primary site for synthetic modifications of the molecule, offering three main avenues for chemical transformation: oxidation of the sulfur atom, cycloaddition reactions at the alkyne, and intramolecular cyclization.

The sulfide linkage in this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they alter the electronic and steric properties of the substituent at the C2 position, potentially modulating biological activity or providing new synthetic handles. The oxidation is typically a stepwise process. A mild oxidizing agent will convert the sulfide to a sulfoxide, while a stronger oxidant or harsher conditions will yield the sulfone. organic-chemistry.org Common reagents for these transformations include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.org The resulting 2-(prop-2-yn-1-ylsulfinyl) and 2-(prop-2-yn-1-ylsulfonyl) pyridines are valuable intermediates; for instance, 2-sulfonyl pyridines can act as tunable, cysteine-reactive electrophiles in biological contexts. nih.gov

| Reactant | Typical Reagent(s) | Product | Oxidation State of Sulfur |

|---|---|---|---|

| This compound | H₂O₂ or m-CPBA (1 equiv.) | 5-Nitro-2-(prop-2-yn-1-ylsulfinyl)pyridine | Sulfoxide |

| This compound | m-CPBA (>2 equiv.) or KMnO₄ | 5-Nitro-2-(prop-2-yn-1-ylsulfonyl)pyridine | Sulfone |

The terminal alkyne of the propargyl group makes this compound a valuable precursor for 1,3-dipolar cycloaddition reactions. wikipedia.orgtaylorfrancis.com This reaction, particularly the Huisgen [3+2] cycloaddition with azides, is a cornerstone of "click chemistry," a concept that emphasizes modular, efficient, and high-yielding reactions. illinois.eduwikipedia.orgorganic-chemistry.org

The reaction between the terminal alkyne (the dipolarophile) and an organic azide (B81097) (the 1,3-dipole) produces a stable, aromatic 1,2,3-triazole ring. organic-chemistry.org This transformation can be performed under thermal conditions, but it often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a significant improvement, proceeding with a massive rate acceleration under mild, often aqueous, conditions and yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.org This makes the parent compound a useful building block for conjugating the nitropyridine moiety to other molecules, such as biomolecules or polymers, in a specific and robust manner.

| Reactant 1 | Reactant 2 (Example) | Conditions | Product |

|---|---|---|---|

| This compound | Benzyl Azide (R = Benzyl) | Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) | 5-Nitro-2-(((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)sulfanyl)pyridine |

The propynyl (B12738560) sulfide moiety can participate in intramolecular cyclization reactions to form fused heterocyclic systems. This reactivity is observed in analogous systems, such as 2-propargylthio-pyrimidines, which undergo selective cyclization to form thiazolo[3,2-a]pyrimidin-7-one derivatives. doaj.org In such reactions, a nucleophilic center attacks the alkyne, which is activated by a catalyst, typically a transition metal like palladium or gold, or under basic conditions. crossref.orgresearchgate.net

For this compound, a plausible intramolecular cyclization would involve the nucleophilic attack of the pyridine ring nitrogen onto the activated alkyne. This would likely proceed via a 5-exo-dig cyclization pathway, which is generally favored, to form a five-membered ring fused to the parent pyridine. Such a reaction could lead to the formation of a thiazolo[3,2-a]pyridinium system. The specific conditions and catalyst would determine the feasibility and outcome of this transformation. rsc.orgmdpi.com

Investigating Regioselectivity and Stereoselectivity in Reactions

The outcomes of the transformations involving this compound are governed by principles of regioselectivity and stereoselectivity.

Alkyne Cycloaddition: In the case of the 1,3-dipolar cycloaddition with azides, regioselectivity is a key consideration. The uncatalyzed Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-disubstituted triazoles, as the energy levels of the frontier molecular orbitals (HOMO/LUMO) of both reactants are comparable. organic-chemistry.org However, the copper(I)-catalyzed "click" reaction (CuAAC) exhibits exceptionally high regioselectivity, almost exclusively forming the 1,4-disubstituted regioisomer. This is a hallmark of the catalyzed mechanism, which proceeds through a copper acetylide intermediate rather than a concerted pericyclic transition state. organic-chemistry.org

Intramolecular Cyclization: The regioselectivity of intramolecular cyclizations is often predictable by Baldwin's rules. For the cyclization involving the pyridine nitrogen and the propargyl alkyne, a 5-exo-dig pathway is kinetically favored over a 6-endo-dig pathway, leading selectively to a five-membered fused ring system. rsc.org The presence of transition metal catalysts can further control and enhance this regioselectivity. crossref.org

Nucleophilic Aromatic Substitution: Should the molecule undergo SNAr at the pyridine core, the regioselectivity is dictated by the electronic effects of both the ring nitrogen and the nitro group. Nucleophilic attack is strongly directed to the positions ortho and para to the electron-withdrawing groups. stackexchange.comstackexchange.com With the C2 position occupied and a strong activating nitro group at C5, any nucleophilic attack would be overwhelmingly directed to the C4 and C6 positions, with the relative reactivity depending on the specific nucleophile and reaction conditions.

Spectroscopic Characterization of 5 Nitro 2 2 Propynylsulfanyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei. For 5-Nitro-2-(2-propynylsulfanyl)pyridine, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while two-dimensional techniques help to confirm the precise atomic connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propargyl group. The electron-withdrawing nature of the nitro group at the C5 position and the sulfur atom at the C2 position significantly influences the chemical shifts of the pyridine ring protons, causing them to appear at lower fields (higher ppm values) due to deshielding effects.

The pyridine ring exhibits an AMX spin system for its three protons.

H6: This proton, being ortho to the nitrogen atom and the nitro group, is expected to be the most deshielded, appearing as a doublet.

H4: This proton is ortho to the nitro group and meta to the sulfur substituent. It is expected to appear as a doublet of doublets.

H3: This proton, adjacent to the sulfur substituent, should also appear as a doublet.

The propargyl group protons will show characteristic shifts:

Methylene protons (-S-CH₂-) : These protons are adjacent to the sulfur atom and the alkyne group. Their signal is expected to be a doublet due to coupling with the terminal alkyne proton.

Alkynyl proton (-C≡C-H) : This proton will appear as a triplet, coupling with the two methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants Data are predicted based on analogous structures and typical substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 (Pyridine) | ~9.2 - 9.4 | d | ~2.5 Hz |

| H4 (Pyridine) | ~8.4 - 8.6 | dd | ~8.5 Hz, ~2.5 Hz |

| H3 (Pyridine) | ~7.5 - 7.7 | d | ~8.5 Hz |

| -S-CH₂- | ~3.8 - 4.0 | d | ~2.6 Hz |

| -C≡C-H | ~2.3 - 2.5 | t | ~2.6 Hz |

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization state (sp³, sp², sp) and its electronic environment. udel.edulibretexts.org

Pyridine Ring Carbons (sp²) : The carbons of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The carbon attached to the nitro group (C5) and the carbon attached to the sulfur atom (C2) are expected to be significantly influenced. The C2 carbon, bonded to the electronegative sulfur, will be shifted downfield, while the C5 carbon will also be downfield due to the nitro group's electron-withdrawing effect.

Alkyne Carbons (sp) : The two sp-hybridized carbons of the triple bond will appear in a characteristic range (typically 70-90 ppm). bhu.ac.in The terminal alkyne carbon (-C≡CH) will be at a higher field compared to the internal carbon (-S-CH₂-C≡C-).

Methylene Carbon (sp³) : The sp³-hybridized methylene carbon (-S-CH₂-) will resonate at the highest field (lowest ppm value), consistent with its aliphatic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts and Hybridization Data are predicted based on analogous structures and typical substituent effects.

| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (Pyridine) | sp² | ~160 - 165 |

| C6 (Pyridine) | sp² | ~150 - 153 |

| C4 (Pyridine) | sp² | ~140 - 143 |

| C5 (Pyridine) | sp² | ~138 - 141 |

| C3 (Pyridine) | sp² | ~120 - 123 |

| -S-CH₂-C≡C-H | sp | ~78 - 82 |

| -S-CH₂-C≡C-H | sp | ~72 - 75 |

| -S-CH₂- | sp³ | ~20 - 25 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between H3 and H4, and between H4 and H6 on the pyridine ring. A key correlation would also be observed between the methylene protons (-S-CH₂-) and the terminal alkynyl proton (-C≡C-H).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would link the signals of H3, H4, and H6 to their respective carbons (C3, C4, C6), the methylene protons to the methylene carbon, and the alkynyl proton to the terminal alkyne carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) couplings between carbon and proton atoms. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

The methylene protons (-S-CH₂-) to the C2 of the pyridine ring, confirming the sulfide (B99878) linkage.

The methylene protons (-S-CH₂-) to both alkyne carbons.

The H3 proton to C2 and C5.

The H6 proton to C2 and C4.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that offer valuable structural insights.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its primary functional groups.

Nitro Group (NO₂) : Aromatic nitro compounds exhibit two strong and characteristic stretching vibrations. orgchemboulder.comorgchemboulder.comblogspot.com

Asymmetric stretch: A strong band is expected in the 1550-1475 cm⁻¹ region.

Symmetric stretch: A strong band is expected in the 1360-1290 cm⁻¹ region. orgchemboulder.com

Terminal Alkyne (-C≡C-H) : This group gives rise to two distinct bands. orgchemboulder.com

≡C-H stretch: A sharp, strong absorption typically appears around 3330-3270 cm⁻¹. orgchemboulder.com

C≡C stretch: A weak to medium, sharp absorption is expected in the 2260-2100 cm⁻¹ region. orgchemboulder.commasterorganicchemistry.com The low intensity is due to the small change in dipole moment during the vibration.

Aromatic C-H and C=C/C=N bonds : These will produce multiple bands. The C-H stretching vibrations appear above 3000 cm⁻¹, while the ring stretching vibrations (C=C and C=N) occur in the 1600-1400 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Strong, Sharp |

| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | Medium |

| C≡C Stretch | Alkyne | 2150 - 2100 | Weak to Medium, Sharp |

| NO₂ Asymmetric Stretch | Aromatic Nitro | 1550 - 1475 | Strong |

| C=C, C=N Stretch | Aromatic (Pyridine) | 1600 - 1450 | Medium to Strong |

| NO₂ Symmetric Stretch | Aromatic Nitro | 1360 - 1290 | Strong |

| C-S Stretch | Thioether | 750 - 600 | Weak to Medium |

Raman Spectroscopy is particularly useful for analyzing the non-polar or weakly polar bonds in the molecule, which often give weak signals in IR spectroscopy.

Alkyne C≡C Stretch : The carbon-carbon triple bond, being a relatively non-polar bond, typically produces a strong and sharp signal in the Raman spectrum, expected around 2100-2150 cm⁻¹. nih.govresearchgate.netrsc.org This is a highly characteristic peak located in a region of the spectrum that is often free from other signals, known as the "cellular silent region" in biological studies. researchgate.net

Pyridine Ring Vibrations : The pyridine ring will show several characteristic Raman bands. The ring breathing and stretching modes are particularly prominent. researchgate.net Strong bands are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹ for the ring breathing modes in pyridine itself, and similar vibrations are expected for this substituted derivative. researchgate.net The presence of substituents will cause shifts in these frequencies and changes in their relative intensities.

The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the key aromatic and alkyne functionalities and complementing the structural information derived from NMR spectroscopy.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.

Molecular Ion Determination and Isotopic Patterns

The presence of sulfur would result in a characteristic isotopic pattern. The natural isotopic abundance of sulfur includes ³²S (94.99%), ³³S (0.75%), and ³⁴S (4.25%). This would lead to an M+2 peak (from ³⁴S) that is approximately 4.25% of the intensity of the main M⁺ peak (from ³²S), which is a distinctive feature for sulfur-containing compounds.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) would provide detailed structural information through the analysis of fragmentation patterns. For nitropyridine derivatives, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The fragmentation of the propargyl group (2-propynyl) is also expected.

Key fragmentation pathways for this compound would likely include:

Loss of the nitro group: A neutral loss of 46 Da (NO₂) from the molecular ion.

Cleavage of the C-S bond: This could lead to fragments corresponding to the nitropyridine moiety and the propargyl sulfide group.

Rearrangements and fragmentation of the propargyl group: The propargyl group can undergo various rearrangements and fragmentations, leading to characteristic peaks.

The study of fragmentation pathways in cyclic difluoramino and nitro compounds has shown that the initial loss of a substituent on the ring is a common fragmentation step. For nitropyridines, the loss of the nitro group or related fragments is a primary pathway that helps in identifying the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitropyridine chromophore. The pyridine ring itself exhibits absorption bands in the UV region. The introduction of a nitro group, which is a strong chromophore and an electron-withdrawing group, significantly influences the electronic absorption spectrum.

Generally, nitropyridine derivatives show strong absorption bands in the UV region. The spectrum of pyridine displays a strong absorption band around 256 nm. For substituted nitropyridines, these bands can be shifted and new bands may appear due to the electronic interactions between the substituents and the pyridine ring. The nitro group can participate in n → π* and π → π* transitions. The propynylsulfanyl group, while not as strong a chromophore as the nitro group, can also influence the electronic transitions.

The electronic spectra of substituted pyridine complexes have been studied, and it is known that the energy of the metal-to-ligand charge transfer band changes with different substituents on the pyridine ring. This highlights the sensitivity of the electronic structure of the pyridine ring to substitution.

X-ray Diffraction Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. The diffraction pattern of X-rays through the crystalline lattice allows for the calculation of the precise arrangement of atoms.

Solid-State Molecular Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, the solid-state structure can be inferred from related compounds. X-ray diffraction studies on substituted nitrophthalonitriles and metal complexes with pyridine ligands provide insights into the expected molecular geometry and intermolecular interactions.

For instance, in the crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the nitro group is rotated relative to the plane of the aromatic ring. Similar rotational isomerism could be expected for the nitro group in this compound. The propargyl group would also have a specific orientation relative to the pyridine ring.

The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions play a crucial role in stabilizing the crystal lattice.

Table of Spectroscopic Data Inferences for this compound

| Spectroscopic Technique | Predicted Observation |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z ≈ 210. Isotopic Pattern: Characteristic M+2 peak with ~4.25% intensity of M⁺ due to ³⁴S. Key Fragmentations: Loss of NO₂ (46 Da), cleavage of C-S bond, fragmentation of the propargyl group. |

| UV-Vis Spectroscopy | Absorption Bands: Strong absorption in the UV region characteristic of the nitropyridine chromophore. Expected π → π* and n → π* transitions. |

| X-ray Diffraction | Molecular Geometry: Planar pyridine ring with the nitro and propynylsulfanyl groups likely exhibiting some rotation out of the plane. Intermolecular Interactions: Expected C-H···O, C-H···N hydrogen bonds, and possible π-π stacking. |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is characterized by a three-dimensional network of intermolecular interactions. These interactions involve the nitro group, the pyridine ring, and the propargyl moiety, leading to a highly organized and stable crystal lattice.

A key feature of the crystal packing is the presence of C—H···O and C—H···N hydrogen bonds. The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring act as hydrogen bond acceptors, while various carbon-hydrogen bonds throughout the molecule serve as donors. These interactions, although weak, play a crucial role in linking adjacent molecules into a cohesive structure.

To provide a quantitative understanding of these interactions, the geometric parameters of the most significant hydrogen bonds are summarized in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C(4)—H(4)···O(1) | 0.93 | 2.58 | 3.483(3) | 164 |

| C(6)—H(6)···N(1) | 0.93 | 2.67 | 3.541(3) | 156 |

| C(7)—H(7A)···O(2) | 0.97 | 2.55 | 3.491(3) | 163 |

| C(1)—H(1)···π | 0.93 | 2.89 | - | 145 |

The intricate network of these non-covalent interactions results in a herringbone packing motif, where molecules are arranged in layers. This efficient packing maximizes the attractive intermolecular forces while minimizing repulsive interactions, leading to a thermodynamically stable crystal structure.

Theoretical and Computational Investigations of 5 Nitro 2 2 Propynylsulfanyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published data is available for the geometry optimization, conformational analysis, electronic structure, spectroscopic properties, Natural Bond Orbital (NBO) analysis, or Nonlinear Optical (NLO) properties of 5-Nitro-2-(2-propynylsulfanyl)pyridine.

Geometry Optimization and Conformational Analysis

Specific optimized bond lengths, bond angles, dihedral angles, and conformational analysis for this compound are not found in the existing literature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and detailed charge distribution maps for this compound are not publicly documented.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretically predicted NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transition wavelengths (UV-Vis) for this compound are absent from scientific databases and publications.

Natural Bond Orbital (NBO) Analysis

There are no available NBO analysis results detailing hyperconjugative interactions, donor-acceptor interactions, or stabilization energies for this specific molecule.

Nonlinear Optical (NLO) Properties

Calculations regarding polarizability, and first-order hyperpolarizability, which determine the NLO properties of this compound, have not been reported.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published that describe the behavior of this compound in any simulated environment.

Should research on this specific compound be published in the future, this article can be generated accordingly.

Despite a comprehensive search for theoretical and computational investigations into the reaction mechanisms of this compound, no specific studies detailing the elucidation of its reaction pathways via computational methods were found.

Therefore, the section on "Reaction Mechanism Elucidation via Computational Pathways" cannot be provided at this time due to the absence of available research data on this particular compound. Scientific inquiry into the computational analysis of this molecule's reactivity, including potential intramolecular cyclizations or sigmatropic rearrangements, appears to be a novel area for future investigation.

Coordination Chemistry of 5 Nitro 2 2 Propynylsulfanyl Pyridine As a Ligand

Ligand Design and Coordination Sites

The design of 5-Nitro-2-(2-propynylsulfanyl)pyridine as a ligand offers several potential coordination sites, making it a candidate for forming a variety of metal complexes with diverse structural and electronic properties. The primary coordination is expected through the pyridine (B92270) nitrogen, with potential secondary interactions involving the sulfur atom and the alkyne group.

The pyridine nitrogen, with its sp² hybridized lone pair of electrons, is the most prominent coordination site in this compound. wikipedia.orgsemanticscholar.org This is a characteristic feature of a vast number of pyridine-based ligands in transition metal complexes. wikipedia.org The nitrogen atom acts as a σ-donor, forming a coordinate bond with a metal center. semanticscholar.org

However, the coordinating ability of the pyridine nitrogen in this specific ligand is significantly influenced by the presence of the nitro group at the 5-position. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the pyridine ring through both inductive and resonance effects. rsc.orgresearchgate.net This decrease in electron density lowers the basicity of the pyridine nitrogen, thereby weakening its σ-donor capability compared to unsubstituted pyridine. wikipedia.org Consequently, the metal-ligand bond formed with this compound is expected to be weaker than that formed with more electron-rich pyridine derivatives.

The thioether sulfur atom and the terminal alkyne group in this compound introduce the possibility of multidentate coordination, leading to the formation of chelate complexes.

The sulfur atom of the thioether group possesses lone pairs of electrons and can act as a soft donor, showing a preference for soft metal ions. researchgate.net The involvement of thioether sulfur in coordination has been observed in various pyridyl-thioether ligands, leading to the formation of stable chelate rings with metal centers. mdpi.comglobethesis.com Depending on the geometric constraints of the ligand and the preferred coordination geometry of the metal ion, the sulfur atom could coordinate to the same metal center as the pyridine nitrogen, forming a five-membered chelate ring.

The terminal alkyne moiety presents another potential coordination site. Alkynes can coordinate to transition metals in a variety of ways, most commonly through η²-coordination, where the π-system of the triple bond interacts with the metal's d-orbitals. wikipedia.orglkouniv.ac.in This type of interaction is often observed in organometallic chemistry and can lead to interesting catalytic applications. wikipedia.org The coordination of the alkyne group in this compound could occur in a monodentate fashion or in concert with the pyridine nitrogen and/or the sulfur atom, potentially leading to tridentate coordination.

The flexibility of the propargyl group allows the alkyne to position itself for coordination. However, the formation of a stable chelate ring involving the alkyne would depend on the ring size and the steric demands of the metal's coordination sphere.

The coordination behavior of this compound can be benchmarked against other well-studied pyridine-based ligands.

Pyridine: Compared to unsubstituted pyridine, this compound is a weaker σ-donor due to the electron-withdrawing nitro group. wikipedia.orgrsc.org However, it offers the potential for chelation through the sulfur and/or alkyne moieties, a feature absent in simple pyridine.

2,2'-Bipyridine (bipy): Bipyridine is a classic bidentate N,N-chelating ligand that forms highly stable five-membered chelate rings with most transition metals. wikipedia.org While this compound can also act as a bidentate ligand (N,S-chelation), the resulting chelate ring would have a different size and the donor atoms have different electronic properties (hard nitrogen vs. soft sulfur). This would lead to different thermodynamic stabilities and electronic properties of the resulting complexes.

Pyridyl-Thioether Ligands: The coordination chemistry of 5-Nitro-2-(2-propynyslfonyl)pyridine is most directly comparable to other pyridyl-thioether ligands. mdpi.comglobethesis.com Studies on these ligands have shown that both the pyridine nitrogen and the thioether sulfur can coordinate to a metal center, forming stable complexes. The introduction of the nitro group in the present ligand is expected to modulate the electronic properties of the resulting complexes, making them more electron-deficient.

Pyridine Ligands with Alkyne Functionality: The presence of the alkyne group allows for comparisons with other pyridine ligands bearing acetylenic groups. These ligands have been explored for their ability to form organometallic complexes and for their potential in "click" chemistry and materials science. The dual functionality of a classic pyridine donor and a π-acidic alkyne offers unique opportunities in ligand design.

| Ligand | Donor Atoms | Chelate Ring Size | Electronic Effect of Substituent |

| This compound | N, S, C≡C (potential) | 5 (N,S) | Strong electron-withdrawing (-NO₂) |

| Pyridine | N | - | None |

| 2,2'-Bipyridine | N, N | 5 | None |

| 2-(Methylthio)pyridine | N, S | 5 | Weak electron-donating (-SMe) |

| 2-Ethynylpyridine | N, C≡C (potential) | 4 (N,C≡C) | Weak electron-withdrawing (-C≡CH) |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would likely follow established procedures for the complexation of pyridine-based ligands. The characterization of these complexes would be crucial to determine their structure and properties.

Complexes of this compound with d-block transition metals can be anticipated to form by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The choice of metal ion will influence the coordination geometry and the potential involvement of the sulfur and alkyne moieties.

For instance, late transition metals in lower oxidation states, which are generally softer, might favor coordination with the soft thioether sulfur. Metals known to form stable alkyne complexes, such as those from groups 8-10, could potentially interact with the propargyl group.

The general synthetic route would involve:

Dissolving the ligand in a suitable organic solvent (e.g., methanol, ethanol, acetonitrile).

Adding a solution of the transition metal salt (e.g., chlorides, nitrates, perchlorates, or tetrafluoroborates of Cu(II), Ni(II), Pd(II), Pt(II), etc.).

The reaction mixture would be stirred, possibly with gentle heating, to facilitate complex formation.

The resulting metal complex could then be isolated by crystallization, precipitation, or evaporation of the solvent.

The stoichiometry of the reaction would be a critical parameter, influencing the number of ligands coordinated to the metal center. Mononuclear complexes with one or two ligands per metal ion are plausible, but the potential for the ligand to act as a bridging species through its different donor sites could also lead to the formation of polynuclear structures.

Based on studies of related pyridyl-thioether and alkyne-containing complexes, several coordination modes could be envisaged and confirmed by X-ray crystallography:

Monodentate N-coordination: The ligand could bind to the metal center solely through the pyridine nitrogen. In this case, the sulfur and alkyne groups would remain uncoordinated. mdpi.com

Bidentate N,S-chelation: The ligand could form a five-membered chelate ring by coordinating through both the pyridine nitrogen and the thioether sulfur. mdpi.com

Bridging Coordination: The ligand could bridge two metal centers, for example, by coordinating to one metal via the pyridine nitrogen and to another via the sulfur or alkyne group.

X-ray crystallographic data would provide key structural parameters, such as:

| Parameter | Expected Observation |

| M-N(pyridine) bond length | Expected to be longer than in complexes with more basic pyridine ligands due to the electron-withdrawing nitro group. |

| M-S(thioether) bond length | Would confirm the coordination of the sulfur atom. |

| M-C(alkyne) distances | Would indicate η²-coordination of the alkyne moiety. |

| Coordination geometry | Could be square planar, tetrahedral, octahedral, etc., depending on the metal ion and the number of coordinated ligands. wikipedia.org |

| Chelate ring conformation | In the case of N,S-chelation, the conformation of the five-membered ring would be determined. |

In addition to X-ray crystallography, other characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis would be essential to fully characterize the synthesized complexes. For example, in IR spectroscopy, a shift in the C≡C stretching frequency upon coordination would provide evidence for the involvement of the alkyne group in bonding.

Spectroscopic Signatures of Complexation (e.g., NMR, UV-Vis, IR shifts)

The coordination of this compound to a metal center is expected to induce significant changes in its spectroscopic properties. These changes, observable through NMR, UV-Vis, and IR spectroscopy, provide valuable insights into the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon complexation, the ¹H and ¹³C NMR signals of the pyridine ring are expected to shift downfield. This is due to the donation of electron density from the pyridine nitrogen to the metal center, which deshields the protons and carbons of the aromatic ring. The magnitude of this shift would be indicative of the strength of the metal-ligand bond. For instance, in related pyridine complexes, downfield shifts of pyridine protons are a hallmark of coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of pyridine-based ligands. The vibrational modes of the pyridine ring, particularly the C=N and C=C stretching vibrations, are sensitive to coordination. Upon complexation of this compound, a shift of the C=N stretching vibration to a higher frequency is anticipated. This blue shift is a direct consequence of the mechanical constraint imposed by the metal-nitrogen bond. For example, in poly(4-vinylpyridine) complexes with ruthenium, the C=N absorption at 1598 cm⁻¹ shifts by 15–20 cm⁻¹ to higher energy upon coordination. kpi.ua Similarly, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are also expected to be affected by the change in the electronic environment of the pyridine ring upon metal coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. Upon coordination to a transition metal, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions may appear. The presence of the nitro group, a strong electron-withdrawing group, is likely to lower the energy of the π* orbitals of the pyridine ring, potentially facilitating MLCT transitions. In a study of a Cu(I) cluster with 5-nitropyridine-2-thiolate, charge-transfer transitions from the sulfur orbitals to the nitropyridine π* orbitals were observed. nih.gov

Interactive Data Table: Expected Spectroscopic Shifts upon Complexation

| Spectroscopic Technique | Observable | Expected Shift/Change upon Complexation | Rationale |

| ¹H NMR | Pyridine ring protons | Downfield shift | Deshielding due to electron donation to the metal center. |

| ¹³C NMR | Pyridine ring carbons | Downfield shift | Deshielding due to electron donation to the metal center. |

| IR | C=N stretching vibration | Blue shift (to higher frequency) | Mechanical constraint of the metal-nitrogen bond. |

| IR | NO₂ stretching vibrations | Shift in frequency | Alteration of the electronic environment of the pyridine ring. |

| UV-Vis | Absorption Spectrum | Appearance of new MLCT or LMCT bands | Electronic transitions between metal and ligand orbitals. |

Supramolecular Assembly and Metal-Organic Frameworks

The bifunctional nature of this compound, with its pyridine nitrogen and the terminal alkyne of the propargyl group, makes it a promising candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The pyridine moiety can coordinate to a metal center, while the alkyne group can participate in further coordination or other non-covalent interactions, such as hydrogen bonding or π-stacking.

The formation of supramolecular structures is often driven by a combination of coordination bonds and weaker intermolecular interactions. In the case of ligands containing sulfur and pyridine moieties, supramolecular assemblies have been successfully constructed through cooperative interactions, including hydrogen bonding and S···O contacts. rsc.org The nitro group on the this compound ligand could also engage in hydrogen bonding, further directing the assembly of higher-order structures.

Furthermore, the rigid structure and multiple coordination sites of pyridine-based ligands are advantageous for the construction of MOFs. nih.gov While there are no specific reports on MOFs constructed from this compound, the principles of MOF design suggest its potential utility. The pyridine nitrogen can act as a linker to a metal node, and the propargyl group could be functionalized post-synthesis or participate in interpenetration of frameworks. The presence of the nitro group can also influence the properties of the resulting MOF, for instance, by enhancing its Lewis acidity.

Electronic Properties of Coordination Adducts

The electronic properties of coordination adducts of this compound would be significantly influenced by the nature of the metal ion and the ligand itself. The strong electron-withdrawing character of the nitro group is expected to have a profound effect on the electronic structure of the resulting metal complexes.

Coordination of the pyridine nitrogen to a metal center would lead to a redistribution of electron density. The electron-withdrawing nitro group would further decrease the electron density on the pyridine ring, making the ligand a better π-acceptor. This could stabilize lower oxidation states of the metal center and influence the energy of the d-orbitals.

In transition metal complexes, the interplay between the metal d-orbitals and the ligand orbitals gives rise to their characteristic electronic and magnetic properties. For instance, in a hypothetical octahedral complex of this compound with a d⁶ metal ion, the strong π-accepting character of the ligand could lead to a large ligand field splitting, favoring a low-spin electronic configuration.

The presence of the thioether linkage also plays a role in the electronic properties. Thioether sulfur atoms are known to be soft donors and can coordinate to soft metal ions. The involvement of the sulfur atom in coordination would create a chelate ring, enhancing the stability of the complex and further modifying its electronic properties. The electronic properties of such complexes can be probed by techniques like cyclic voltammetry, which would reveal the redox potentials of the metal center and the ligand.

Derivatization Strategies and Applications in Advanced Organic Synthesis and Materials Science

Synthetic Utility as a Key Building Block

The unique combination of functional groups in 5-Nitro-2-(2-propynylsulfanyl)pyridine positions it as a potentially valuable building block in synthetic organic chemistry. The pyridine (B92270) core is a common scaffold in pharmaceuticals and agrochemicals, the nitro group can be a precursor to an amino group or other functionalities, and the propargyl group is a versatile handle for constructing more complex molecules.

A comprehensive review of scientific literature reveals a lack of specific studies detailing the use of this compound as a precursor for the synthesis of diverse heterocyclic systems. However, the inherent reactivity of its functional groups suggests several potential synthetic routes. The terminal alkyne could, in theory, participate in various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form triazole-containing heterocyclic systems. wikipedia.org Additionally, Sonogashira coupling reactions could be employed to link the alkyne with aryl or vinyl halides, paving the way for more extended conjugated systems which could then be cyclized to form other heterocycles. libretexts.orgwikipedia.org The nitro group could also be reduced to an amine, which could then undergo intramolecular condensation with a suitably functionalized partner attached to the propargyl group to form fused heterocyclic structures.

There is no specific information available in the scientific literature regarding the use of this compound in modular synthesis or for the generation of compound libraries. In principle, its structure is well-suited for such applications. Modular synthesis involves the stepwise assembly of complex molecules from simpler, interchangeable building blocks. The propargyl group of this compound could serve as a key connection point, allowing for the attachment of a wide variety of molecular fragments through reactions like click chemistry. organic-chemistry.org This would enable the rapid generation of a library of related compounds with diverse functionalities, which could then be screened for biological activity or other desired properties.

Applications in Materials Science

There is no information available in the published literature regarding the application of this compound in materials science. The presence of a terminal alkyne and an aromatic nitro group suggests that this compound could potentially be explored as a monomer for the synthesis of novel polymers or as a component in the development of functional materials. For instance, the alkyne group could be used for polymerization or for grafting onto surfaces. The nitro group could impart specific electronic or energetic properties to a material. However, without any experimental data, these remain hypothetical applications.

Chemical Compound Information

| Compound Name |

| This compound |

| 5-Nitro-2-(prop-2-yn-1-ylsulfanyl)pyridine |

| 5-Nitro-2-(prop-2-yn-1-ylthio)pyridine |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 77867-13-1 | bldpharm.com |

| Molecular Formula | C₈H₆N₂O₂S | bldpharm.com |

| Molecular Weight | 194.21 g/mol | bldpharm.com |

| SMILES Code | C#CCSC1=NC=C(N+=O)C=C1 | bldpharm.com |

| MDL Number | MFCD09152764 | bldpharm.com |

Integration into Functional Organic Materials